N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide
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Overview
Description
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a triazole ring and a cyclohexyl group linked to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the triazole core. The final step involves the attachment of the but-2-ynamide group using appropriate coupling reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide has shown potential as a bioactive molecule in biological studies. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and triazole ring are believed to play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve modulation of enzyme activity or inhibition of specific cellular processes.
Comparison with Similar Compounds
N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]but-2-ynamide
N-[4-(3-Phenyl-1H-1,2,3-triazol-4-yl)cyclohexyl]but-2-ynamide
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)phenyl]but-2-ynamide
Uniqueness: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties
Biological Activity
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4, and its structure can be described as follows:
- Triazole Ring : Contributes to the compound's biological activity.
- Cyclohexyl Group : Provides steric bulk that may influence receptor binding.
- Butynamide Linkage : May enhance lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar triazole structures demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 10.1 µM |
Similar Triazole Derivative | E. coli | 62.4 µM |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have been reported to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) . The inhibition of DHFR leads to reduced nucleotide synthesis and ultimately impairs DNA replication in cancer cells.
A study focusing on triazole derivatives revealed that they can induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that this compound could exhibit similar effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors.
- Receptor Binding : The structural features allow binding to specific receptors involved in cell signaling pathways.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases.
Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of S. aureus. The results indicated a promising MIC value of 10.1 µM, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Properties
Another study assessed the anticancer properties of several triazole-based compounds against human breast cancer cell lines. This compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inducing apoptosis .
Properties
IUPAC Name |
N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-6-16(23)19-15-11-9-14(10-12-15)18-20-17(21-22-18)13-7-4-3-5-8-13/h3-5,7-8,14-15H,9-12H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMYWQQJKNCPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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